molecular formula C15H26O B216585 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- CAS No. 107898-54-4

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

Cat. No.: B216585
CAS No.: 107898-54-4
M. Wt: 222.37 g/mol
InChI Key: QZFSNJAQFWEXEA-MDZDMXLPSA-N
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Description

Properties

IUPAC Name

(E)-3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-7-8-13(15(11,5)6)9-10-14(3,4)12(2)16/h7,9-10,12-13,16H,8H2,1-6H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFSNJAQFWEXEA-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)C=CC(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCC(C1(C)C)/C=C/C(C)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401021085
Record name 4-​Penten-​2-​ol, 3,​3-​dimethyl-​5-​(2,​2,​3-​trimethyl-​3-​cyclopenten-​1-​yl)​-​, (4E)​-
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Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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CAS No.

244626-73-1, 107898-54-4
Record name (4E)-3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-​Penten-​2-​ol, 3,​3-​dimethyl-​5-​(2,​2,​3-​trimethyl-​3-​cyclopenten-​1-​yl)​-​, (4E)​-
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Record name (+/-) trans-3,3-dimethyl-5-(2,2,3-trimethyl-cyclopent-3-en-1-yl)pent-4-en-2-ol
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Record name 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Methylation of 3-Methyl-5-(2,2,3-Trimethyl-3-Cyclopentenyl)-3-Amylene-2-Ketone

The synthesis begins with 3-methyl-5-(2,2,3-trimethyl-3-cyclopentenyl)-3-amylene-2-ketone , derived from campholenic aldehyde via aldol condensation. This intermediate undergoes methylation using methyl iodide (CH₃I) in the presence of a solid alkali (e.g., NaOH, Cs₂CO₃) and an ionic liquid phase-transfer catalyst (e.g., [(n-C₄H₉)₄N][PF₄]).

Reaction Conditions:

  • Molar Ratios:

    • Ketone : Alkali = 1 : 0.5–2.5

    • Ketone : CH₃I = 1 : 1–3

    • Ionic Liquid : CH₃I = 1 : 1–4

  • Temperature: 20–50°C

  • Time: 2–5 hours

The ionic liquid facilitates reagent mixing, avoids organic solvents, and allows reuse, achieving yields of 78.6–86.3%.

Reduction of 3,3-Dimethyl-5-(2,2,3-Trimethyl-3-Cyclopentenyl)-4-Amylene-2-Ketone

The methylated ketone is reduced to the target alcohol using sodium borohydride (NaBH₄) in ethanol.

Procedure:

  • Reactants:

    • Ketone (0.5 mol)

    • NaBH₄ (0.1 mol)

    • Ethanol (200 mL)

  • Conditions:

    • Temperature: 30–60°C

    • Time: 5–8 hours

  • Workup: Neutralization with dilute HCl, washing, and vacuum distillation.

This step achieves a 95.5% yield, with the ethanol solvent enabling efficient proton exchange and borane intermediate stabilization.

Key Reaction Parameters and Optimization

Table 1: Comparative Yields Under Varied Methylation Conditions

ExampleSolid AlkaliIonic LiquidCH₃I (mol)Yield (%)
2NaOH[(n-C₄H₉)₄N][PF₄]1.585.0
3Cs₂CO₃[(n-C₄H₉)₄N][PF₄]1.586.3
5NaOH[BMIM][PF₄]1.578.6

Key Findings:

  • Alkali Selection: Cs₂CO₃ outperforms NaOH due to its milder basicity, reducing side reactions.

  • Ionic Liquid Impact: [(n-C₄H₉)₄N][PF₄] enhances yield vs. [BMIM][PF₄] by improving cation-π interactions.

Comparative Analysis of Synthetic Routes

While traditional routes use hazardous oxidants (e.g., MnO₂), the current method eliminates explosion risks by employing hydrolysis and reduction. Phase-transfer catalysis reduces reaction times from >10 hours to 2–5 hours, aligning with green chemistry principles .

Chemical Reactions Analysis

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4 to convert carbonyl groups to alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4 . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Fragrance Industry

  • Fine Fragrances : Polysantol is extensively used in high-end perfumes due to its long-lasting fragrance and ability to impart a rich sandalwood note. It serves as a fixative that enhances the overall scent profile of perfumes .
  • Personal Care Products : The compound is incorporated into various cosmetic products such as lotions, shampoos, and soaps. Its pleasant aroma contributes to the sensory experience of these products while providing a natural scent reminiscent of sandalwood .
  • Household Products : Polysantol is also found in household cleaners and air fresheners. Its diffusive properties help mask unpleasant odors while providing a fresh, woody scent .

Regulatory Considerations

Polysantol has been evaluated by the International Fragrance Association (IFRA) for safety in consumer products. The compound adheres to specific usage guidelines to ensure consumer safety while maintaining its aromatic qualities .

Application Area Examples Usage Notes
Fine FragrancesPerfumes (luxury brands)Acts as a fixative; enhances longevity
Personal CareLotions, shampoosProvides appealing scent; skin compatibility
Household ProductsAir fresheners, cleanersEffective odor masking; pleasant aroma

Case Studies and Research Findings

Research has highlighted the effectiveness of Polysantol in various formulations:

  • Fragrance Skin Sensitization Evaluation : A study published on fragrance ingredients noted that Polysantol was included in evaluations for skin sensitization. This research underscores the importance of safety assessments in fragrance formulations to minimize allergic reactions .
  • Flavor Chemistry Studies : While primarily a fragrance component, studies on flavor chemistry have explored the potential of similar compounds in enhancing food aromas. Insights from these studies may inform future applications of Polysantol in food-related contexts .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol
  • Synonyms: Polysantol, Santol pentenol , CAS 107898-54-4 .
  • Molecular Formula : C₁₅H₂₆O; Molecular Weight : 222.37 .

Physical Properties :

  • Appearance : Colorless, clear liquid .
  • Odor : Powerful, diffusive sandalwood aroma .
  • Solubility: Insoluble in water; soluble in ethanol .
  • Specific Gravity : 0.897–0.906; Refractive Index : 1.480–1.484 .

Synthesis :
Produced via condensation of campholenic aldehyde (CAS 4501-58-0) with methyl ethyl ketone, followed by methylation and reduction .

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other cyclopentenyl-substituted alcohols and ketones in fragrance chemistry. Below is a comparative analysis:

Compound Name CAS No. Structural Features Odor Profile Key Safety Concerns Applications References
3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol (Polysantol) 107898-54-4 Pentenol chain with 3,3-dimethyl and 2,2,3-trimethylcyclopentenyl substituents Sandalwood, diffusive Moderate allergenicity; skin irritant Perfumes, cosmetics
Ebanol (3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol) 67801-20-1 Methyl at C3; cyclopentenyl substituent at C5 Woody, sandalwood variant Low acute toxicity (LD₅₀ >5,000 mg/kg oral, rat) Fragrances, shampoos
2-Ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol Not provided Ethyl group at C2; unsaturated butenol chain Floral, green nuances Limited data; presumed similar irritation risks Perfume intermediates
5-(2,2,3-Trimethyl-3-cyclopenten-1-yl)pent-4-en-2-one 55730-89-7 Ketone group at C2; cyclopentenyl substituent at C5 Musk-like, earthy Not evaluated in RIFM studies Specialty fragrances

Structural and Functional Differences

Substituent Effects :

  • Polysantol vs.
  • Cyclopentenyl Modifications: The 2,2,3-trimethylcyclopentenyl moiety in Polysantol contributes to its sandalwood odor, whereas analogues with fewer methyl groups (e.g., 2-ethyl derivatives) exhibit greener or muskier notes .

Biological Activity

4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, commonly referred to as Polysantol , is a synthetic compound widely used in the fragrance industry. It is recognized for its woody sandalwood aroma and is utilized in various applications, including perfumes and personal care products. This article explores its biological activity, safety assessments, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Boiling Point300 °C
Density0.933 g/cm³
Flash Point105 °C
OdorWoody, sandalwood

Synthesis : Polysantol is synthesized from α-campholenaldehyde through a series of reactions involving condensation with 2-butanone and subsequent methylation and reduction processes .

Fragrance Properties

Polysantol exhibits strong odor-active properties, contributing to its use in fine fragrances. It is characterized by a powerful sandalwood scent with musk and cedarwood notes. Its olfactory profile makes it a valuable ingredient in perfumery .

Safety Assessments

The International Fragrance Association (IFRA) has established safety standards for Polysantol based on comprehensive reviews of its biological activity. The Expert Panel for Fragrance Safety has classified it under various product categories with specific concentration limits to mitigate risks associated with dermal sensitization and systemic toxicity .

Key Findings from Safety Assessments :

  • Dermal Sensitization : Moderate evidence suggests potential skin sensitization; therefore, recommended usage levels are established to minimize exposure risks .
  • Toxicological Profile : The compound shows low to moderate toxicity concerning non-reproductive organ systems and ecotoxicology .

Case Studies and Research Findings

Research on Polysantol primarily focuses on its sensory properties and safety assessments rather than extensive biological activity studies. However, several key studies highlight the implications of its use in consumer products:

  • Fragrance Safety Review :
    • A review conducted by the RIFM (Research Institute for Fragrance Materials) assessed the safety of Polysantol across multiple endpoints, leading to recommendations for concentration limits in various product categories .
  • Flavor Chemistry :
    • While primarily a fragrance ingredient, studies have indicated that compounds similar to Polysantol could influence flavor profiles in food products due to their aromatic characteristics .

Q & A

Q. What are the recommended synthetic pathways for 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via condensation of campholenic aldehyde (e.g., "Longmen aldehyde") with methyl ethyl ketone, followed by methylation and reduction steps. Key optimization strategies include:

  • Catalyst selection : Use of phase-transfer catalysts (e.g., ionic liquids) to enhance methylation efficiency .
  • Temperature control : Maintaining low temperatures during reduction steps to prevent side reactions like isomerization .
  • Purification : Fractional distillation under reduced pressure to isolate the product from diastereomeric byproducts .

Q. How can researchers validate the structural identity of this compound using spectroscopic methods?

A combination of techniques is required:

  • NMR : 1^1H and 13^{13}C NMR to confirm the cyclopentenyl and dimethylpentenol moieties. Key signals include δ 5.2–5.4 ppm (vinyl protons) and δ 1.0–1.2 ppm (quaternary methyl groups) .
  • GC-MS : Retention index matching against standards (e.g., QB/T 4817-2015) and molecular ion peak at m/z 222.37 .
  • IR spectroscopy : Absorbance at 3350–3450 cm1^{-1} (hydroxyl stretch) and 1650–1680 cm1^{-1} (C=C bonds) .

Q. What standardized analytical methods exist for quantifying this compound in fragrance formulations?

The Chinese industry standard QB/T 4817-2015 specifies:

  • Gas chromatography (GC) with polar capillary columns (e.g., DB-WAX) and flame ionization detection (FID).
  • Acceptance criteria : Purity ≥98%, refractive index 1.480–1.484, and acid number ≤1.0 mg KOH/g .

Q. What are the critical safety parameters for handling this compound in laboratory settings?

Key safety data from toxicology studies include:

  • Dermal sensitization : Negative results in murine local lymph node assays (LLNA) at concentrations ≤10% .
  • Flash point : 100°C (closed cup), requiring precautions against ignition sources .
  • Environmental persistence : Low bioaccumulation potential due to log KowK_{ow} <3 .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral characterization methods are recommended?

The compound exists as (±)-trans enantiomers. Enantioselective approaches include:

  • Chiral catalysts : Use of palladium nanoparticles with ligand modifications (e.g., cinchona alkaloids) during hydrogenation steps .
  • Chiral GC : Cyclodextrin-based columns (e.g., Chirasil-Dex) to resolve enantiomers. ECHA registration dossiers note distinct EC numbers for enantiomeric forms (e.g., 411-580-3 vs. 944-817-9) .
  • Optical rotation : Reported values range from [α]D_D +15° to +25° for the (+)-trans isomer .

Q. What experimental designs are effective for studying the compound’s stability under oxidative or photolytic conditions?

Stability studies should include:

  • Photodegradation : Exposure to UV light (λ = 254 nm) in ethanol, followed by GC-MS to detect degradation products (e.g., cyclopentenyl ketones) .
  • Oxidative stress : Forced aging with hydrogen peroxide (3% v/v) at 40°C for 72 hours. Monitor acid number increases (>1.0 indicates oxidation) .

Q. How can researchers resolve discrepancies in reported toxicological data (e.g., dermal vs. systemic effects)?

Contradictory findings may arise from:

  • Vehicle effects : Use of ethanol vs. dimethyl sulfoxide (DMSO) in dermal studies alters permeability .
  • Metabolic pathways : In vitro liver microsome assays (e.g., human CYP450 isoforms) to identify reactive metabolites not detected in LLNA .

Q. What mechanistic insights exist for the compound’s role as a pro-fragrance ingredient?

The compound acts as a precursor in controlled-release systems:

  • Enzymatic hydrolysis : Esterase-mediated cleavage in cosmetic formulations releases active aldehydes .
  • Diffusion kinetics : Franz cell assays to measure permeation rates through synthetic membranes (e.g., Strat-M®) .

Q. How does structural isomerism impact the compound’s odor profile and application in perfumery?

Odor thresholds vary with stereochemistry:

  • Enantiomeric differences : The (+)-trans isomer exhibits a "smoother" sandalwood note, while the (-)-trans form is more woody-dry .
  • Structure-activity relationships (SAR) : Computational modeling (e.g., CoMFA) correlates cyclopentenyl substituents with receptor binding affinity .

Methodological Notes

  • Contradictory evidence : Regulatory dossiers (ECHA, IFRA) and academic studies differ in purity specifications. Cross-validate results using industry standards (e.g., QB/T 4817-2015) .
  • Advanced characterization : For enantiomeric excess (ee) determination, combine chiral HPLC with circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
Reactant of Route 2
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-

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